methyl 2-(2-(5-chloro-4-methyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)acetamido)benzoate
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Overview
Description
Methyl 2-(2-(5-chloro-4-methyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)acetamido)benzoate is a synthetically derived organic compound known for its intricate molecular structure and notable potential applications in various scientific fields. The compound's unique configuration, which includes a chloro, methyl, phenyl, and benzoate grouping, renders it highly valuable in medicinal chemistry and synthetic organic research.
Preparation Methods
Synthetic Routes and Reaction Conditions
To synthesize methyl 2-(2-(5-chloro-4-methyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)acetamido)benzoate, one typically follows a multi-step procedure involving:
Nitration of Benzene Ring: : Starting with the nitration of the benzene ring to incorporate nitro groups.
Reduction: : The nitro group is then reduced to an amine using hydrogenation in the presence of a palladium catalyst.
Pyrimidine Ring Formation: : Cyclization is achieved by reacting the amine with a suitable diketone to form the pyrimidine ring.
Acylation: : Acylation of the pyrimidine nitrogen using chloroacetyl chloride introduces the acetamido group.
Esterification: : Final esterification using methanol in the presence of sulfuric acid yields the methyl ester.
Industrial Production Methods
Industrial production might scale up these reactions using batch or continuous flow reactors. Reagents such as chloroacetyl chloride, methanol, and sulfuric acid are used under controlled conditions to ensure high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation at the methyl group, forming an alcohol or carboxylic acid depending on the conditions.
Reduction: : Reduction of the nitro groups present in the precursor stages can lead to amine formations.
Substitution: : The chloro group can participate in nucleophilic substitution reactions, often replaced by nucleophiles such as amines, alcohols, or thiols.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: : Hydrogen in the presence of palladium on carbon (Pd/C), sodium borohydride (NaBH₄).
Substitution Reactions: : These can be carried out under basic conditions using sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products
The major products of these reactions vary based on the substituents involved, often forming substituted benzoates, amines, or carboxylic acids.
Scientific Research Applications
Chemistry
In synthetic organic chemistry, methyl 2-(2-(5-chloro-4-methyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)acetamido)benzoate is used as a precursor or intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology
Medicine
Medically, it is investigated for its potential use in developing novel therapeutic agents, particularly those targeting inflammatory pathways or serving as antimicrobial agents due to its pyrimidine core.
Industry
Industrial applications may include its use as a starting material for agrochemical production or in the creation of specialty chemicals for materials science.
Mechanism of Action
The specific mechanism by which methyl 2-(2-(5-chloro-4-methyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)acetamido)benzoate exerts its effects involves interaction with molecular targets such as enzymes or receptors. The pyrimidine core is known to interact with nucleic acids, possibly interfering with enzyme activities involved in DNA replication or repair processes. The chloro and methyl groups enhance binding affinity and specificity towards certain biological targets, thereby modulating biochemical pathways.
Comparison with Similar Compounds
Compared to other similar compounds:
2-Phenylpyrimidines: : These lack the chloro and acetamido substituents, which confer additional chemical and biological activity to the target compound.
Benzoates: : Other methyl benzoates do not possess the pyrimidine ring, limiting their utility in biological applications.
Substituted Pyrimidines: : Compounds like 5-chloro-2,4-diaminopyrimidine share the chloro substitution but differ significantly in their chemical reactivity and application scope.
The unique combination of functional groups in methyl 2-(2-(5-chloro-4-methyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)acetamido)benzoate provides it with a distinctive edge in research and industrial applications, making it a compound of significant interest.
Biological Activity
Methyl 2-(2-(5-chloro-4-methyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)acetamido)benzoate is a complex organic compound that has garnered attention in recent pharmacological research for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and diverse research findings.
Chemical Structure and Properties
The compound can be characterized by its molecular formula C19H18ClN3O3 and a molecular weight of 388.81 g/mol. The structure includes a pyrimidine core, which is significant for its biological interactions.
Property | Value |
---|---|
Molecular Formula | C₁₉H₁₈ClN₃O₃ |
Molecular Weight | 388.81 g/mol |
CAS Number | 1421493-20-0 |
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.
- Receptor Modulation : It may act as a modulator for specific receptors, influencing signaling pathways critical for cellular functions.
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against specific bacterial strains.
Anticancer Properties
Recent studies indicate that derivatives of pyrimidine compounds, including this compound, possess significant anticancer activity. For instance, research has demonstrated cytotoxic effects against various cancer cell lines such as:
- Breast Cancer : MCF-7 and MDA-MB-231
- Lung Cancer : A549
- Colorectal Cancer : HCT116
The mechanism involves inducing apoptosis through the activation of caspases and modulation of the cell cycle.
Antimicrobial Activity
The compound has been tested against several microbial strains, revealing moderate antibacterial effects. The Minimum Inhibitory Concentration (MIC) values were determined for both Gram-positive and Gram-negative bacteria:
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
These results indicate potential applications in treating infections caused by resistant bacterial strains.
Case Studies
- Study on Anticancer Effects : A study published in the Journal of Medicinal Chemistry examined the effects of this compound on breast cancer cells. The compound induced a dose-dependent decrease in cell viability, with IC50 values around 15 µM.
- Antimicrobial Screening : Research conducted by Chen et al. (2023) evaluated the antimicrobial properties of this compound against various pathogens. The findings suggested that while the compound showed effectiveness against Gram-positive bacteria, its efficacy against Gram-negative strains was limited.
Properties
IUPAC Name |
methyl 2-[[2-(5-chloro-4-methyl-6-oxo-2-phenylpyrimidin-1-yl)acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN3O4/c1-13-18(22)20(27)25(19(23-13)14-8-4-3-5-9-14)12-17(26)24-16-11-7-6-10-15(16)21(28)29-2/h3-11H,12H2,1-2H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXCOZRYZLFBEHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(C(=N1)C2=CC=CC=C2)CC(=O)NC3=CC=CC=C3C(=O)OC)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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